

Application Notes and Protocols: ZW4864 Free Base Administration in Animal Studies

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Compound of Interest

Compound Name: ZW4864 free base

Cat. No.: B8216099

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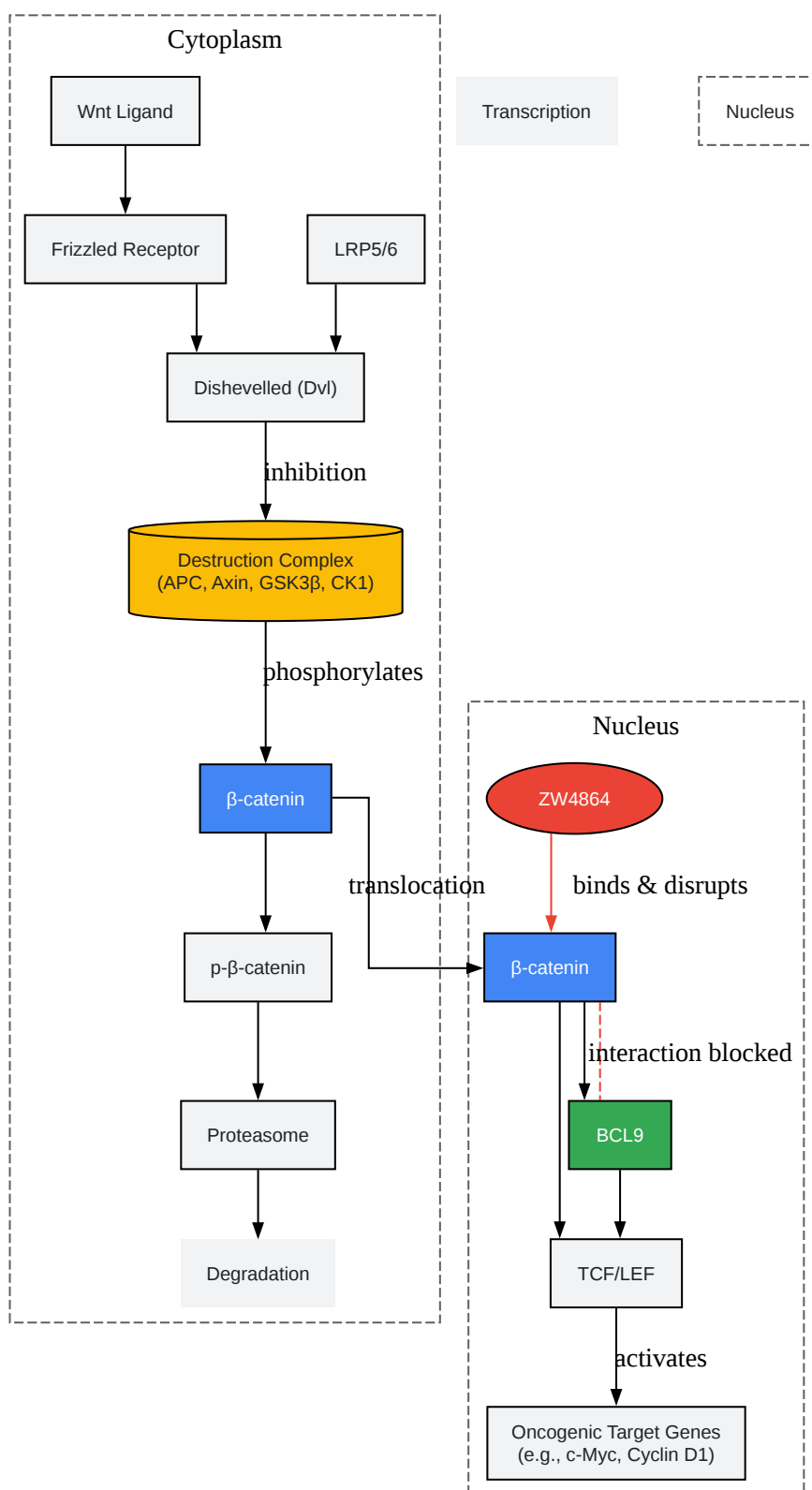
Introduction

ZW4864 is an orally active, selective small-molecule inhibitor of the β -catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1] By binding to β -catenin, ZW4864 specifically disrupts the recruitment of the co-activator BCL9, which is crucial for the transcription of oncogenic Wnt/ β -catenin target genes.[2][3] Aberrant activation of the Wnt/ β -catenin signaling pathway is a key driver in the initiation and progression of numerous cancers.[2][3] ZW4864 presents a therapeutic strategy to suppress this pathway downstream of the destruction complex, offering potential advantages where upstream mutations lead to resistance. These application notes provide a summary of preclinical data and protocols for the administration of **ZW4864 free base** in animal studies.

Mechanism of Action

ZW4864 functions by directly binding to β -catenin and selectively disrupting its interaction with BCL9. This prevents the formation of the β -catenin/BCL9/TCF/LEF transcriptional complex, leading to the downregulation of key oncogenic target genes such as Axin2 and cyclin D1. This targeted disruption has been shown to suppress cancer cell growth, induce apoptosis, and inhibit cell migration and invasion in cancer cells with hyperactive Wnt/ β -catenin signaling.

Wnt/ β -catenin Signaling Pathway and ZW4864 Inhibition



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Caption: Wnt/β-catenin signaling and the inhibitory action of ZW4864.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for ZW4864.

Table 1: In Vitro Activity of ZW4864

Parameter	Cell Line	Value	Reference
Ki (β-catenin/BCL9 PPI)	-	0.76 μM	
IC50 (β-catenin/BCL9 PPI)	-	0.87 μM	
IC50 (TOPFlash Luciferase Assay)	HEK293 (β-catenin expressing)	11 μM	
SW480	7.0 μM		
MDA-MB-468 (Wnt3a-activated)	6.3 μM		

Table 2: In Vivo Pharmacokinetics and Efficacy of ZW4864

Parameter	Animal Model	Dose & Route	Value/Result	Reference
Oral Bioavailability (F)	C57BL/6 Mice	20 mg/kg, p.o.	83%	
Tumor Growth	Patient-Derived Xenograft (PDX) Mouse Model	90 mg/kg, p.o.	Variation in tumor growth observed	
Target Gene Suppression	Patient-Derived Xenograft (PDX) Mouse Model	Not specified	Effective suppression of β-catenin target genes	

Experimental Protocols

Below are detailed protocols for the preparation and administration of **ZW4864 free base** in animal studies, based on available information.

Protocol 1: Preparation of ZW4864 for Oral Administration

Objective: To prepare a solution of ZW4864 suitable for oral gavage in mice.

Materials:

- **ZW4864 free base**
- Dimethyl sulfoxide (DMSO)
- Tween-80
- Sterile Water for Injection
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Stock Solution Preparation:** Prepare a clear stock solution of ZW4864 in DMSO. For example, dissolve 10 mg of ZW4864 in 1 mL of DMSO to make a 10 mg/mL stock.
- **Vehicle Preparation:** Prepare the final vehicle by mixing DMSO, Tween-80, and sterile water. A commonly used vehicle is 10% DMSO, 10% Tween-80, and 80% sterile water (v/v/v).
- **Working Solution Preparation:** a. Sequentially add the co-solvents. For a final concentration of 2 mg/mL in the 10/10/80 vehicle, add the appropriate volume of the ZW4864 stock solution to the pre-mixed vehicle. b. For example, to prepare 1 mL of a 2 mg/mL working solution, add 200 μ L of a 10 mg/mL ZW4864 stock in DMSO to 800 μ L of a vehicle containing 12.5% Tween-80 and 87.5% water. This will result in a final vehicle composition of 10% DMSO, 10% Tween-80, and 80% water. c. Vortex the solution thoroughly until the

ZW4864 is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

- Final Preparation: It is recommended to prepare the working solution fresh on the day of administration.

Protocol 2: Oral Administration of ZW4864 in a Xenograft Mouse Model

Objective: To administer ZW4864 orally to mice bearing patient-derived xenografts (PDX) to assess anti-tumor efficacy.

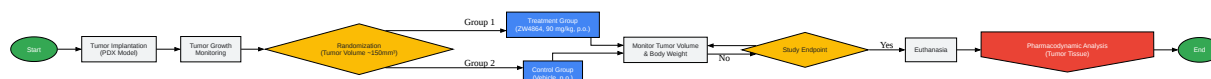
Animal Model:

- Immunodeficient mice (e.g., NSG or athymic nu/nu) are suitable for PDX models.

Procedure:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Tumor Implantation: Implant tumor fragments from a relevant PDX model subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Dosing: a. Administer ZW4864 at the desired dose (e.g., 90 mg/kg) via oral gavage. b. The control group should receive the vehicle only. c. The dosing schedule can be determined based on the study design (e.g., once daily).
- Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Observe the animals for any signs of toxicity.
- Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., qPCR or Western blot for β -catenin target genes).

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for an in vivo efficacy study of ZW4864.

Conclusion

ZW4864 is a promising, orally bioavailable inhibitor of the Wnt/ β -catenin signaling pathway with demonstrated preclinical activity. The provided protocols and data serve as a guide for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of ZW4864. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is critical for obtaining robust and reproducible results.

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